[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol
Description
This compound features a pyrazole core substituted at position 5 with a 4-bromophenylsulfanyl group, a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a hydroxymethyl (-CH₂OH) group at position 3. Structural analogs often vary in substituents (e.g., halogen type, linker groups) or heterocyclic cores, leading to differences in bioactivity and physicochemical properties .
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQIXZONFKMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, also known by its chemical structure C12H8BrF3N2OS, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
- IUPAC Name : 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
- Molecular Formula : C12H8BrF3N2OS
- Molecular Weight : 357.17 g/mol
- Purity : Typically above 95%
- Melting Point : 98 - 99.5 °C
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. In a study evaluating a series of pyrazole derivatives, compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study highlighted that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, exhibiting up to 85% inhibition at specific concentrations . The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for treating inflammatory diseases.
Enzyme Inhibition
Enzyme inhibition studies have shown that pyrazole derivatives can act as inhibitors of key enzymes involved in various physiological processes. For example, some compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. (2015) | 1-acetyl-3,5-diphenylpyrazoles | Antimicrobial | Effective against Mycobacterium tuberculosis at 6.25 µg/mL |
| Recent Study (2020) | Various pyrazole derivatives | AChE inhibition | High activity against AChE with potential for Alzheimer's treatment |
The biological activities of this compound can be attributed to its structural features:
- Sulfanyl Group : Enhances interaction with biological targets.
- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane penetration.
These features contribute to the compound's ability to modulate biological pathways effectively.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
*Estimated using fragment-based methods.
Key Findings and Implications
Halogen Effects : Bromine enhances lipophilicity and binding affinity compared to chlorine but may reduce solubility.
Substituent Positioning : The -CF₃ group at position 3 (pyrazole) is critical for maintaining bioactivity.
Heterocyclic Core : Pyrazole offers metabolic stability, while triazole/oxadiazole cores prioritize hydrogen bonding or planarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
